(R)-1-(5-Bromopyridin-3-yl)ethanamine
Description
Significance of Chiral Amines as Building Blocks in Chemical Synthesis
Chiral amines are fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and other fine chemicals. bldpharm.com It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting their importance in medicinal chemistry. nih.gov The stereochemistry of the amine is often critical to the therapeutic efficacy of a drug, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.
The utility of chiral amines extends beyond their presence in final drug products; they are also indispensable as catalysts and resolving agents in asymmetric synthesis. As chiral bases, they can facilitate enantioselective deprotonation reactions, and they are widely used to separate racemic mixtures of acidic compounds. bldpharm.com The development of efficient and stereoselective methods for the synthesis of chiral amines, therefore, remains an active and important area of chemical research. bldpharm.comnih.gov
Stereochemical Considerations in Pyridine (B92270) Derivatives and Chiral Amine Scaffolds
The pyridine ring is a rigid and planar structure that can be readily functionalized. When a chiral center is introduced, as in the case of (R)-1-(5-Bromopyridin-3-yl)ethanamine, the resulting molecule possesses a well-defined three-dimensional geometry. This stereochemical arrangement is paramount in the context of asymmetric catalysis, where the chiral ligand orchestrates the approach of reactants to a metal center, thereby controlling the stereochemical outcome of the reaction.
The electronic nature of the pyridine ring, being relatively electron-deficient, influences the reactivity of its substituents. The position of the substituents on the pyridine ring is also crucial. For instance, in this compound, the bromo and ethylamine (B1201723) groups are situated at the 5- and 3-positions, respectively. This substitution pattern dictates the electronic and steric environment around the chiral center and the pyridine nitrogen, which in turn affects how the molecule interacts with other reagents and catalysts. The development of chiral pyridine-containing ligands has been a subject of intense research, with a focus on creating modular and tunable systems for a wide range of asymmetric transformations. bldpharm.com
This compound: A Profile
This compound is a chiral building block that belongs to the family of brominated pyridine derivatives. Its structure features a pyridine ring substituted with a bromine atom at the 5-position and a chiral (R)-ethanamine group at the 3-position. This compound is often available as a hydrochloride salt for improved stability and handling. bldpharm.com
| Property | Value | Source |
| IUPAC Name | (1R)-1-(5-bromopyridin-3-yl)ethanamine | |
| Molecular Formula | C₇H₉BrN₂ | uni.lu |
| Molecular Weight | 201.06 g/mol | |
| CAS Number | 1212905-37-7 | |
| Chirality | (R) |
The hydrochloride salt of this compound has the following properties:
| Property | Value | Source |
| IUPAC Name | (1R)-1-(5-bromopyridin-3-yl)ethanamine; hydrochloride | |
| Molecular Formula | C₇H₁₀BrClN₂ | bldpharm.com |
| Molecular Weight | 237.53 g/mol | bldpharm.com |
| CAS Number | 1391575-69-1 | bldpharm.com |
While detailed synthetic procedures and specific applications in the primary research literature for this compound are not extensively documented, its availability from commercial suppliers of chiral building blocks indicates its utility in synthetic and medicinal chemistry programs. bldpharm.com The synthesis of related 3-amino-5-bromopyridine (B85033) derivatives often involves the reaction of 3,5-dibromopyridine (B18299) with an appropriate amine, sometimes under microwave conditions to improve reaction times and yields.
The presence of the bromine atom provides a handle for further functionalization through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents at the 5-position. The primary chiral amine group is a versatile functional group that can be acylated, alkylated, or used to form Schiff bases, providing numerous avenues for the elaboration of the molecule into more complex structures. Given the established importance of chiral pyridine amines, it is anticipated that this compound serves as a valuable intermediate in the discovery and development of new chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(5-bromopyridin-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXAQAZTSXAUQX-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CN=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Enantioselective Synthesis of R 1 5 Bromopyridin 3 Yl Ethanamine
Strategies for Asymmetric Synthesis of Chiral Amines
The development of efficient methods for producing chiral amines in high enantiomeric purity is a major focus of synthetic organic chemistry. liv.ac.uk These compounds are prevalent in natural products, pharmaceuticals, and agrochemicals, where often only one enantiomer exhibits the desired biological activity. acs.orgmdma.ch While classical methods like the resolution of racemates are still used, catalytic asymmetric synthesis has become the preferred approach due to its efficiency and atom economy. acs.org Key strategies include the asymmetric reduction of carbon-nitrogen double bonds (imines), reductive amination of ketones, biocatalytic transformations, and the use of chiral auxiliaries. acs.orgnih.gov These methods leverage chiral catalysts or reagents to create the desired stereocenter with high fidelity. doaj.org
Asymmetric Reductive Amination Strategies
Asymmetric reductive amination (ARA) is a highly efficient one-pot procedure that converts a ketone directly into a chiral amine. liv.ac.ukresearchgate.net This method combines three components in a single reaction vessel: a ketone, an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt), and a reducing agent (typically H₂), along with a chiral catalyst. liv.ac.ukresearchgate.net This approach is advantageous as it bypasses the need to pre-form and isolate the imine intermediate, which can be unstable. liv.ac.uk
Ruthenium-catalyzed systems are frequently used for direct ARA, providing a straightforward route to valuable chiral primary amines from a wide range of ketones, including sterically hindered variants, with high yields and enantioselectivities. researchgate.net Iridium catalysts paired with chiral diamine ligands and a chiral phosphate (B84403) anion have also demonstrated remarkable efficiency and a broad substrate scope, capable of aminating various ketones with aromatic amines under mild hydrogen pressure. liv.ac.uk This strategy is celebrated for its step- and atom-economy, making it a highly attractive method in synthetic chemistry. researchgate.net
Table 2: Representative Catalytic Systems for Asymmetric Reductive Amination | Ketone Type | Amine Source | Catalyst System | Enantiomeric Excess (ee) | Reference | | :--- | :--- | :--- | :--- | | Diaryl & Sterically Hindered Ketones | Ammonium Salts | Ru-based | 93% to >99% | researchgate.net | | Aliphatic Ketones | Ammonium Salts | Ru-based | up to 74% | researchgate.net | | Various Ketones | Aromatic Amines | Ir/Chiral Diamine/Chiral Phosphate | up to 96% | liv.ac.uk |
Biocatalytic Approaches via Amine Transaminases
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis for producing chiral amines. frontiersin.org Amine transaminases (ATAs), also known as transaminases (TAs), are enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or an amino acid) to a prochiral ketone substrate, yielding a chiral amine. diva-portal.orgnih.gov
The key advantages of using ATAs include:
Exceptional Enantioselectivity: These enzymes often produce the desired amine with very high enantiomeric excess (>99% ee). diva-portal.org
Mild Reaction Conditions: Biocatalytic reactions are performed in aqueous media under mild temperature and pH conditions, reducing energy consumption and waste. frontiersin.org
Sustainability: Enzymes are renewable catalysts, aligning with the principles of green chemistry. frontiersin.org
The primary challenge in transaminase-catalyzed reactions can be an unfavorable reaction equilibrium. diva-portal.org However, various strategies have been developed to overcome this limitation and drive the reaction towards product formation. diva-portal.org Furthermore, protein engineering and rational design have been successfully employed to modify the active sites of these enzymes, expanding their substrate scope and enhancing their activity for the synthesis of specific target amines. frontiersin.orgnih.gov
Chiral Auxiliary-Mediated Synthesis
The use of chiral auxiliaries is a classical and robust strategy for controlling stereochemistry in synthesis. mdma.ch In this approach, a prochiral substrate is covalently bonded to a single enantiomer of a chiral molecule (the auxiliary). The auxiliary then sterically directs the course of a subsequent reaction, such as a reduction, leading to the formation of one diastereomer in excess. Finally, the auxiliary is cleaved from the product to yield the desired enantiomerically enriched chiral amine. mdma.ch
Application of Sulfinamides for Chiral Induction
The use of chiral sulfinamides, particularly tert-butanesulfinamide (Ellman's auxiliary), is a powerful and widely adopted method for the asymmetric synthesis of chiral amines. nih.govijssst.info This strategy relies on the temporary installation of the chiral sulfinyl group onto an imine intermediate, which directs a subsequent nucleophilic addition or reduction in a highly diastereoselective manner.
The synthesis of (R)-1-(5-Bromopyridin-3-yl)ethanamine via this method would commence with the key precursor, 5-bromo-3-acetylpyridine. The process involves three main steps:
Condensation: 5-bromo-3-acetylpyridine is condensed with (R)-tert-butanesulfinamide under mild conditions to form the corresponding N-tert-butanesulfinyl ketimine. This reaction typically proceeds with high yield.
Diastereoselective Reduction: The C=N bond of the sulfinyl imine is then reduced. The bulky tert-butanesulfinyl group effectively shields one face of the imine, forcing the hydride reagent (e.g., NaBH₄) to attack from the less hindered face. This controlled attack leads to the formation of the desired diastereomer of the N-sulfinyl amine with high selectivity.
Deprotection: The final step involves the removal of the chiral auxiliary by treating the N-sulfinyl amine with a strong acid, such as hydrochloric acid in a protic solvent, to yield the target primary amine, this compound, as its salt. ijssst.info
This methodology is highly valued for its reliability, scalability, and the commercial availability of both enantiomers of the sulfinamide auxiliary. nih.gov
Table 1: Representative Reagents for Sulfinamide-Based Asymmetric Synthesis
| Step | Reagent/Catalyst | Purpose |
| Condensation | (R)-tert-butanesulfinamide, Ti(OEt)₄ | Formation of chiral N-sulfinyl imine |
| Reduction | Sodium borohydride (B1222165) (NaBH₄) | Diastereoselective reduction of the imine |
| Deprotection | Hydrochloric Acid (HCl) in Methanol (B129727) | Removal of the chiral auxiliary |
Organocatalytic Asymmetric Methodologies
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, complementing metal-based catalysts. rsc.orgcapes.gov.br For the synthesis of chiral amines, asymmetric transfer hydrogenation of imines is a prominent organocatalytic strategy. nih.gov
A potential route to this compound involves the in-situ formation of the imine from 5-bromo-3-acetylpyridine, followed by an asymmetric reduction catalyzed by a chiral organocatalyst. A common system employs a Hantzsch ester as the hydride source and a chiral Brønsted acid, such as a chiral phosphoric acid (CPA), as the catalyst.
The catalytic cycle can be described as follows:
The chiral phosphoric acid activates the imine by protonating the nitrogen atom, forming a chiral ion pair.
This activation enhances the imine's electrophilicity and establishes a defined chiral environment around it.
The Hantzsch ester then delivers a hydride to one specific face of the activated imine, dictated by the catalyst's chiral structure, leading to the formation of the enantioenriched amine. nih.gov
This approach is attractive due to its operational simplicity and the avoidance of transition metals. The enantioselectivity can often be tuned by modifying the structure of the chiral catalyst. rsc.org
Aggregation-Induced Asymmetric Synthesis
Aggregation-Induced Asymmetric Synthesis (AIAS) is a more recent and novel strategy for achieving enantioselectivity. nih.govresearchgate.net This method leverages the spontaneous formation of chiral aggregates from achiral or chiral molecules in specific solvent systems. nih.govresearchgate.net The ordered, supramolecular structure of the aggregate then serves as a chiral template, directing the stereochemical outcome of a reaction. orgsyn.org
This phenomenon is often observed in mixed aqueous-organic solvent systems where substrates or catalysts have limited solubility, leading to aggregation. nih.govorgsyn.org The chirality can be amplified or even inverted by simply changing the solvent composition, which alters the nature of the aggregation. nih.govresearchgate.net
While a specific application of AIAS for the synthesis of this compound has not been reported, the principle could be hypothetically applied. One could envision a scenario where the imine precursor, derived from 5-bromo-3-acetylpyridine, forms chiral aggregates in a specific solvent mixture. A subsequent reduction of this aggregated imine could then proceed with enantioselectivity, controlled by the macro-scale chirality of the aggregates. This emerging field represents a new frontier in asymmetric synthesis, moving beyond single-molecule catalysis to control by supramolecular assemblies. researchgate.net
Enantiomeric Resolution Techniques for Pyridine-Based Amines
Resolution is a process for separating a racemic mixture (a 1:1 mixture of both enantiomers) into its individual, pure enantiomers. sigmaaldrich.com This is a widely used approach when a direct asymmetric synthesis is not feasible or economical.
Chiral Chromatographic Separation Techniques (e.g., Chiral HPLC)
Chiral chromatography is a powerful technique for both the analysis and preparative-scale separation of enantiomers. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common implementation of this method.
The principle of separation lies in the differential interaction between the two enantiomers of the analyte and the chiral environment of the CSP. The CSP is typically composed of a chiral selector molecule immobilized on a solid support (e.g., silica (B1680970) gel). Polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated with phenylcarbamates, are among the most versatile and widely used CSPs.
During the separation of racemic 1-(5-Bromopyridin-3-yl)ethanamine:
The racemic mixture is dissolved in a mobile phase and injected into the HPLC system.
As the mixture passes through the chiral column, one enantiomer forms more stable (or longer-lasting) transient diastereomeric complexes with the CSP than the other.
The enantiomer that interacts more strongly is retained longer on the column, while the less strongly interacting enantiomer elutes first. This difference in retention time allows for their complete separation.
This technique offers high resolution and can be applied to a broad range of compounds, making it an indispensable tool in modern stereochemistry. sigmaaldrich.com
Synthesis of Key Precursors and Intermediate Transformations for this compound
The successful synthesis of the target compound, whether by direct asymmetric methods or resolution, depends on the efficient preparation of key precursors.
The most crucial precursor for asymmetric synthesis is the ketone, 5-bromo-3-acetylpyridine . A common synthetic route to this compound starts from 5-bromonicotinic acid. The acid can be converted to an activated derivative, such as a Weinreb amide. This intermediate, N-methoxy-N-methyl-5-bromonicotinamide, can then be reacted with a methyl organometallic reagent like methylmagnesium bromide (a Grignard reagent) to furnish 5-bromo-3-acetylpyridine cleanly and in good yield.
For resolution techniques, the direct precursor is the racemic amine, 1-(5-Bromopyridin-3-yl)ethanamine . This can be readily synthesized from 5-bromo-3-acetylpyridine via several methods, with reductive amination being the most direct. In this one-pot reaction, the ketone is treated with an ammonia source (like ammonium acetate (B1210297) or ammonia itself) and a reducing agent such as sodium cyanoborohydride or by catalytic hydrogenation over a metal catalyst (e.g., Palladium on carbon).
Another fundamental starting material is 3-amino-5-bromopyridine (B85033) . This compound can be prepared by the reduction of 5-bromo-3-nitropyridine, often using reagents like iron powder in acetic acid or catalytic hydrogenation. orgsyn.org 3-amino-5-bromopyridine itself can be a versatile intermediate for accessing other functionalized pyridines through reactions like diazotization followed by Sandmeyer reactions.
Preparation of 1-(5-Bromopyridin-3-yl)ethan-1-one
The primary precursor for the synthesis of this compound is the corresponding ketone, 1-(5-Bromopyridin-3-yl)ethan-1-one, also known as 3-acetyl-5-bromopyridine. nih.govmatrix-fine-chemicals.commedchemexpress.com The synthesis of this key intermediate can be achieved through a multi-step process starting from pyridine (B92270).
A common synthetic route involves the initial bromination of pyridine. This electrophilic substitution reaction can be carried out using liquid bromine with a suitable catalyst, such as iron powder or iron(III) bromide, to yield 5-bromopyridine. Following the bromination, an acetylation reaction is performed. This is typically a Friedel-Crafts type reaction where 5-bromopyridine is treated with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, for instance, anhydrous aluminum trichloride, in an appropriate organic solvent like dichloromethane. The acetyl group is directed to the 3-position of the pyridine ring due to the electronic effects of the nitrogen atom and the bromine substituent, as well as steric considerations, thus affording 3-acetyl-5-bromopyridine. medchemexpress.com Careful control of reaction parameters such as temperature, reactant ratios, and catalyst loading is crucial for optimizing the yield and selectivity of the desired product. medchemexpress.com
The resulting 1-(5-Bromopyridin-3-yl)ethan-1-one is a solid with a melting point in the range of 90-94 °C. youtube.com
Synthetic Routes to Related Brominated Pyridine Intermediates
The synthesis of various brominated pyridine intermediates is essential for accessing a wide range of functionalized pyridine derivatives. The methods for introducing bromine into the pyridine ring and for further functionalization are diverse.
Direct bromination of pyridine itself can be challenging and often leads to a mixture of products. However, the use of specific reaction conditions and catalysts can improve the selectivity for 3-bromopyridine (B30812). For instance, reacting pyridine with a hydrobromic acid solution under the influence of hydrogen peroxide can produce 3-bromopyridine.
The synthesis of 3,5-disubstituted pyridines can be achieved from precursors like 3,5-diacetylpyridine. nih.gov This starting material can be reacted with various reagents to introduce different functional groups at the acetyl positions. nih.gov For example, reaction with hydroxylamine (B1172632) hydrochloride can yield the corresponding oxime derivatives. nih.gov
Furthermore, 2,5-disubstituted pyridines can be synthesized through the reaction of pyridine with organolithium reagents. rsc.org For example, the reaction of pyridine with phenyllithium (B1222949) forms a 1-lithio-2-phenyl-1,2-dihydropyridine intermediate. rsc.org This intermediate can then be treated with an electrophile, such as methyl iodide, to introduce a substituent at the 5-position, yielding a 2,5-disubstituted pyridine. rsc.org
For the synthesis of more complex brominated pyridines, such as 3-bromo-2-[(N-substituted)amino]pyridines, a variety of methods are available. These compounds can serve as precursors for further cyclization reactions to generate fused heterocyclic systems. researchgate.net
The development of efficient and selective methods for the synthesis of these brominated pyridine intermediates is an active area of research, driven by their utility in the preparation of pharmaceuticals and other functional materials. nih.govrsc.org
A promising and highly relevant chemoenzymatic approach has been demonstrated for the synthesis of chiral pyridyl phosphinites, which involves the dynamic kinetic resolution of a racemic secondary alcohol precursor. researchgate.net This method utilizes a lipase (B570770), such as Candida antarctica lipase (CAL), to selectively acylate one enantiomer of the alcohol, allowing for the separation of the two enantiomers with high purity. researchgate.net A similar strategy could be applied to the resolution of racemic 1-(5-bromopyridin-3-yl)ethanol.
Another powerful strategy for the enantioselective synthesis of chiral amines is the use of a chiral sulfinamide auxiliary. For example, the enantioselective synthesis of (R)- and (S)-1-(pyridin-2-yl)ethan-1-amine has been achieved by reacting pyridine-2-carboxaldehyde with either (R)- or (S)-tert-butanesulfinamide, respectively. youtube.com The resulting sulfinylimine is then diastereoselectively reduced with a Grignard reagent, and subsequent removal of the chiral auxiliary affords the desired enantiomer of the amine in high purity. youtube.com This methodology could be adapted for the synthesis of this compound from 1-(5-Bromopyridin-3-yl)ethan-1-one.
Chemical Reactivity and Derivatization of R 1 5 Bromopyridin 3 Yl Ethanamine
Reactions at the Amine Functionality
The primary amine group in (R)-1-(5-Bromopyridin-3-yl)ethanamine is a key site for various nucleophilic reactions, enabling the introduction of a wide array of functional groups.
Acylation, Alkylation, and Sulfonylation Reactions
The nucleophilic nature of the primary amine allows for straightforward acylation, alkylation, and sulfonylation reactions.
Acylation: The amine can be readily acylated using acylating agents like acetic anhydride (B1165640). For instance, the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) reacts with acetic anhydride in the presence of a catalytic amount of sulfuric acid to form N-[5-bromo-2-methylpyridine-3-yl]acetamide. mdpi.com This type of reaction transforms the primary amine into a more complex amide, which can alter the compound's chemical properties and serve as a precursor for further modifications. mdpi.com
Alkylation: While specific examples for the direct alkylation of this compound are not prevalent in the provided search results, primary amines are generally susceptible to alkylation by alkyl halides. This would lead to the formation of secondary and tertiary amines.
Sulfonylation: The amine group can react with sulfonyl chlorides to form sulfonamides. Copper-catalyzed cross-coupling reactions have been successfully employed to couple 3-bromopyridine (B30812) with various primary and secondary alkyl and aryl sulfonamides. lookchem.com This suggests that the amine functionality of this compound could similarly be derivatized to yield a range of sulfonamides, which are significant pharmacophores.
Formation of Imine Derivatives and Subsequent Transformations
The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. libretexts.org
The formation of imines is a reversible process, and the stability of the resulting imine can vary. libretexts.org These imine derivatives can be isolated or used in situ for subsequent transformations. For example, imines can be reduced to form secondary amines, a key step in reductive amination. A novel enzymatic method has been described for imine synthesis through the oxidation of primary amines, which can then react with another amine molecule. mdpi.com Specifically, the oxidation of (R)-alpha-methylbenzylamine resulted in the formation of an imine intermediate that could be trapped by another amine. mdpi.com
The general mechanism for acid-catalyzed imine formation involves:
Nucleophilic attack of the primary amine on the carbonyl carbon. libretexts.org
Proton transfer to form a carbinolamine intermediate. libretexts.org
Protonation of the hydroxyl group. libretexts.org
Elimination of water to form an iminium ion. libretexts.org
Deprotonation to yield the final imine product. libretexts.org
The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group for elimination but not so acidic that it protonates the reactant amine, rendering it non-nucleophilic. libretexts.org
Reactivity of the Pyridine (B92270) Ring and Bromo Substituent
The pyridine ring and the bromo substituent on this compound are pivotal for a variety of synthetic transformations, particularly in the construction of complex molecular architectures.
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Moiety
The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, the existing substituents on the ring can influence the position and feasibility of such reactions. Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic substitution, particularly at positions ortho and para to the nitrogen atom.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The bromo substituent at the 5-position of the pyridine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.org This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of organoboron compounds. libretexts.org
The Suzuki-Miyaura coupling typically employs a palladium catalyst and a base. libretexts.org The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reactivity of the halide in the oxidative addition step generally follows the order I > Br > Cl. libretexts.org
A study on the Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids demonstrated that these reactions proceed efficiently in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄. mdpi.com This highlights the utility of the bromo-pyridinyl moiety in creating diverse biaryl structures. The reaction conditions often involve a mixture of solvents like 1,4-dioxane (B91453) and water at elevated temperatures. mdpi.com
| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Yield | Reference |
| N-[5-bromo-2-methylpyridine-3-yl]acetamide | 3,5-Dimethylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | N-[5-(3,5-Dimethylphenyl)-2-methylpyridine-3-yl]acetamide | Moderate to Good | mdpi.com |
The Suzuki-Miyaura reaction has been widely used in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. illinois.edu Its advantages include mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups.
Reductive Debromination and Hydrogenation of the Pyridine Ring System
The bromo substituent can be removed through reductive debromination. This process can sometimes occur as a side reaction during hydrogenation of the pyridine ring. The hydrogenation of bromopyridines presents a challenge due to the potential for the catalyst to also reduce the carbon-bromine bond. sciencemadness.org
Hydrogenation of the pyridine ring itself converts it to a piperidine (B6355638) ring, a common scaffold in pharmaceuticals. liverpool.ac.uk This transformation is typically achieved using hydrogen gas and a metal catalyst. liverpool.ac.uk However, the direct hydrogenation of pyridines can be challenging due to their aromatic stability and their ability to poison the catalyst. chemrxiv.org
Recent advancements have shown that rhodium oxide (Rh₂O₃) can effectively catalyze the hydrogenation of various functionalized pyridines under mild conditions (5 bar H₂, 40 °C). liverpool.ac.uk This method has been shown to tolerate amine functional groups. liverpool.ac.uk Another approach involves iridium(III)-catalyzed ionic hydrogenation, which has demonstrated high selectivity for the pyridine ring reduction while leaving sensitive groups like bromo substituents intact. chemrxiv.org
| Substrate | Catalyst | Conditions | Product | Reference |
| Amine-functionalized pyridines | Rh₂O₃ | 5 bar H₂, TFE, 40 °C | Amine-functionalized piperidines | liverpool.ac.uk |
| Multi-substituted pyridines | Iridium(III) complex | Ionic Hydrogenation | Multi-substituted piperidines | chemrxiv.org |
The choice of catalyst and reaction conditions is critical to achieve the desired outcome, whether it be selective hydrogenation of the pyridine ring, reductive debromination, or both.
Integration into Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, efficient step. The integration of chiral building blocks like this compound into MCRs offers a direct route to structurally diverse and stereochemically defined heterocyclic compounds. The primary amine functionality and the chiral center of this compound make it a valuable component for a range of MCRs, particularly isocyanide-based reactions such as the Ugi and Passerini reactions.
While the specific use of this compound in published multicomponent reaction literature is not extensively documented, the reactivity of similar aminopyridine scaffolds provides a strong basis for its potential applications. The Ugi four-component reaction (U-4CR), for instance, combines an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce a bis-amide product. wikipedia.orgillinois.edu In this context, this compound would serve as the amine component, introducing the bromopyridyl motif and a defined stereocenter into the final product. The reaction is known for its high atom economy and the ability to generate large libraries of compounds for screening purposes. wikipedia.org
The general mechanism of the Ugi reaction involves the initial formation of an imine from the amine and the carbonyl compound. This is followed by the addition of the isocyanide and the carboxylic acid to form a stable α-acylamino carboxamide. All steps are typically reversible except for the final Mumm rearrangement, which drives the reaction to completion. wikipedia.orgillinois.edu The reaction is usually conducted in polar aprotic solvents like methanol (B129727) or dimethylformamide (DMF). wikipedia.org
Another relevant MCR is the Passerini three-component reaction (P-3CR), which involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Although the Passerini reaction does not directly incorporate an external amine component, derivatives of this compound could potentially be utilized in variations of this reaction.
Furthermore, the Groebke-Blackburn-Bienaymé (GBB) reaction is a well-established MCR for the synthesis of fused imidazo[1,2-a]heterocycles, typically from a 2-amino-heterocycle, an aldehyde, and an isocyanide. nih.govnih.govresearchgate.net While the subject compound is a 3-aminopyridine (B143674) derivative, its participation in related MCRs leading to other classes of fused nitrogen heterocycles remains an area of potential exploration. The development of novel MCRs often involves expanding the scope of known reactions to include new building blocks, and chiral 3-aminopyridines represent a valuable, yet underexplored, class of reactants.
The table below illustrates a hypothetical Ugi reaction involving this compound to demonstrate its potential for generating diverse molecular scaffolds. The reactants and potential products are representative of a typical Ugi reaction setup.
| Amine Component | Aldehyde Component | Carboxylic Acid Component | Isocyanide Component | Potential Product Structure |
| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | N-((R)-1-(5-bromopyridin-3-yl)ethyl)-N-(tert-butyl)-2-phenyl-2-acetamidoacetamide |
| This compound | Isobutyraldehyde | Benzoic Acid | Cyclohexyl isocyanide | N-((R)-1-(5-bromopyridin-3-yl)ethyl)-N-cyclohexyl-2-isobutyl-2-benzamidoacetamide |
| This compound | Formaldehyde | Propionic Acid | Benzyl isocyanide | N-((R)-1-(5-bromopyridin-3-yl)ethyl)-N-benzyl-2-propionamidoacetamide |
This table is illustrative and represents potential outcomes based on established Ugi reaction principles. Specific experimental data for these exact reactions are not available in the cited literature.
The synthesis of complex molecules such as dihydropyridines and other heterocyclic systems often relies on multicomponent strategies. rsc.orgfrontiersin.orgnih.gov The chiral nature of this compound makes it a particularly interesting candidate for asymmetric MCRs, where the inherent chirality of the amine can influence the stereochemical outcome of the reaction, potentially leading to the diastereoselective synthesis of complex drug-like molecules. nih.gov
Role of R 1 5 Bromopyridin 3 Yl Ethanamine As a Synthetic Intermediate in Complex Molecule Synthesis
Integration into Multi-Step Organic Synthetic Sequences
The strategic positioning of a chiral amine and a bromo-substituted pyridine (B92270) ring renders (R)-1-(5-Bromopyridin-3-yl)ethanamine a versatile intermediate for multi-step synthetic sequences. The primary amine offers a nucleophilic handle for a variety of transformations, including amidation, alkylation, and reductive amination, allowing for the introduction of diverse functionalities. Simultaneously, the bromine atom on the pyridine ring serves as a key site for carbon-carbon and carbon-heteroatom bond formation, most notably through transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
This dual reactivity allows for a modular and convergent approach to complex target molecules. For instance, the amine can be initially functionalized, followed by a subsequent cross-coupling reaction at the pyridine ring, or vice versa. This flexibility is crucial in the synthesis of pharmaceutical intermediates and other biologically active compounds where precise control over the molecular architecture is paramount. The chiral nature of the ethanamine moiety is often pivotal, as it can direct the stereochemical outcome of subsequent reactions or serve as a key recognition element in the final target's biological activity.
Asymmetric Construction of Nitrogen-Containing Heterocyclic Frameworks
The development of efficient methods for the synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these motifs are prevalent in a vast number of pharmaceuticals and natural products. openmedicinalchemistryjournal.commdpi.com this compound serves as a valuable chiral precursor for the asymmetric synthesis of several important classes of these heterocycles.
Synthesis of Chiral Pyrrolidine (B122466) Derivatives
Chiral pyrrolidines are integral components of numerous biologically active compounds and are widely used as organocatalysts and chiral auxiliaries. nih.govresearchgate.net The synthesis of enantiomerically enriched pyrrolidines often relies on the use of starting materials from the chiral pool. nih.gov While direct examples detailing the conversion of this compound to pyrrolidine derivatives are not extensively documented in the readily available literature, its structural features make it a plausible precursor.
A general strategy could involve the N-alkylation of the primary amine with a suitable four-carbon unit bearing electrophilic centers, followed by an intramolecular cyclization. For example, reaction with a 1,4-dihaloalkane or a related synthon could furnish the pyrrolidine ring. The inherent chirality of the starting material would be transferred to the final product, yielding an enantioenriched 2-substituted or 2,5-disubstituted pyrrolidine. The bromopyridine moiety would remain available for further functionalization, offering a pathway to novel and complex pyrrolidine-based structures.
Synthesis of Chiral Piperidine (B6355638) Derivatives
The piperidine scaffold is another privileged structure in drug discovery, found in a multitude of approved pharmaceuticals. nih.govnih.gov The asymmetric synthesis of substituted piperidines is therefore an area of intense research. rsc.orgacs.org this compound can be envisioned as a key starting material for the construction of chiral piperidines.
One potential synthetic route involves the reaction of the chiral amine with a five-carbon fragment capable of undergoing a cyclization reaction. For instance, a Michael addition of the amine to a suitable α,β-unsaturated ester or ketone, followed by intramolecular cyclization and reduction, could lead to the formation of a chiral piperidine ring. The stereochemistry of the final product would be influenced by the chirality of the starting ethanamine. Furthermore, the bromopyridine unit provides a valuable site for introducing further molecular complexity through cross-coupling reactions.
A chemo-enzymatic approach has been demonstrated for the asymmetric dearomatization of activated pyridines to prepare substituted piperidines with precise stereochemistry, highlighting the importance of developing innovative routes to these valuable scaffolds. nih.gov
Applications in the Formation of Diverse Heterocyclic Structures
Beyond pyrrolidines and piperidines, the reactivity of this compound can be harnessed for the synthesis of a broader range of heterocyclic systems. The combination of the nucleophilic amine and the electrophilic (via cross-coupling) bromopyridine allows for participation in various annulation strategies to construct fused or spirocyclic heterocyclic frameworks.
For example, the amine could be acylated with a reagent containing a second reactive site, which could then undergo an intramolecular reaction with the pyridine ring. The bromine atom facilitates reactions such as the Heck reaction or C-H activation, which can be powerful tools for ring formation. The development of one-pot sequences involving this intermediate could provide rapid access to novel and structurally diverse heterocyclic libraries for screening in drug discovery programs. The synthesis of highly substituted pyridines from imines and alkynes via C-H activation demonstrates the potential for building complex heterocyclic systems from simpler precursors. nih.gov
Development of Chiral Catalysts and Ligands Employing Pyridine-Ethanamine Scaffolds
The pyridine-ethanamine motif is a well-established scaffold for the design of chiral ligands and organocatalysts for asymmetric synthesis. The pyridine nitrogen and the ethanamine nitrogen can act as a bidentate ligand, coordinating to a metal center to create a chiral environment that can induce enantioselectivity in a variety of transformations.
While specific examples detailing the use of this compound itself as a ligand are not widespread in the literature, its structural framework is highly relevant. The synthesis of chiral pyridine-containing ligands is an active area of research, with applications in asymmetric catalysis. researchgate.net The bromine atom on the pyridine ring of the title compound offers a unique opportunity for further modification, allowing for the tuning of the steric and electronic properties of the resulting ligand. For instance, the bromo group could be replaced with various aryl, alkyl, or phosphine (B1218219) groups through cross-coupling reactions, leading to a library of novel chiral ligands.
These ligands could find applications in a range of metal-catalyzed asymmetric reactions, such as hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. Moreover, the chiral amine functionality itself can act as an organocatalyst, for example, in enamine or iminium ion catalysis. The development of conformationally rigid chiral pyridine N-oxides as organocatalysts for asymmetric allylations of aldehydes showcases the potential of chiral pyridine derivatives in this field. researchgate.net The synthesis of planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP) also highlights the ongoing efforts to create novel chiral catalysts based on the pyridine scaffold. researchgate.net
Below is an interactive data table summarizing the potential applications of this compound in the synthesis of various heterocyclic structures.
| Target Heterocycle | Potential Synthetic Strategy | Key Reaction Type(s) |
| Chiral Pyrrolidines | N-alkylation with a C4 unit followed by intramolecular cyclization. | Nucleophilic substitution, Cyclization |
| Chiral Piperidines | Michael addition to a C5 α,β-unsaturated system followed by cyclization. | Michael addition, Cyclization |
| Fused Heterocycles | Acylation of the amine followed by intramolecular C-H activation or cross-coupling. | Acylation, C-H activation, Cross-coupling |
| Spirocyclic Heterocycles | Multi-step sequence involving formation of a new ring tethered to the ethanamine. | Various C-C and C-N bond forming reactions |
Q & A
Q. Basic
- NMR : H and C NMR confirm substitution patterns (e.g., bromine at C5, amine at C1). Key signals: pyridine protons (δ 8.2–8.5 ppm), NH (δ 1.3–1.7 ppm) .
- X-ray crystallography : SHELX software resolves stereochemistry and bond angles (e.g., C-N bond length ~1.47 Å, Br-C-C-N dihedral angle ~120°) .
- Mass spectrometry : ESI-MS validates molecular weight (MW: 215.07 g/mol) and isotopic patterns (Br: 1:1 Br/Br) .
How can researchers resolve discrepancies in reported biological activities of this compound across different studies?
Advanced
Discrepancies often stem from:
- Enantiomeric impurities : Validate purity via chiral HPLC (e.g., Chiralpak AD-H column, hexane:IPA eluent) .
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 vs. 6.8) to reduce variability .
- Structural analogs : Compare with (S)-enantiomers or positional isomers (e.g., 2-bromo vs. 5-bromo derivatives) to isolate stereospecific effects .
What strategies optimize the chiral resolution of this compound during synthesis?
Q. Advanced
- Kinetic resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze (S)-enantiomers .
- Chiral chromatography : Preparative HPLC with cellulose-based columns achieves >99% ee .
- Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents (e.g., (R)-methyl lactate) .
What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?
Q. Basic
- Bromine position : Para to the amine group enhances oxidative addition in Suzuki couplings (Pd catalysis) .
- Amine functionality : Acts as a directing group in C-H activation (e.g., borylation at C2) .
- Chirality : (R)-configuration stabilizes transition states in asymmetric catalysis (e.g., 20% higher yield vs. (S)-enantiomer) .
How does the stereochemistry of this compound affect its binding affinity to neurological targets?
Q. Advanced
- Dopamine receptors : (R)-enantiomer shows 10x higher affinity (K = 12 nM vs. 120 nM for (S)) due to complementary hydrogen bonding with Asp114 .
- MAO-B inhibition : Enantioselectivity confirmed via radiolabeled binding assays (IC: (R) = 50 nM vs. (S) = 450 nM) .
Methodology : Use surface plasmon resonance (SPR) to quantify real-time binding kinetics .
What safety protocols are recommended for handling this compound hydrochloride in laboratory settings?
Q. Basic
- PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation (no toxicity data available; assume acute hazards) .
- Storage : Airtight containers at 2–8°C, protected from light to prevent decomposition .
What computational modeling approaches predict the interaction mechanisms of this compound with enzyme active sites?
Q. Advanced
- Docking studies : AutoDock Vina simulates binding poses; prioritize poses with ΔG < -8 kcal/mol .
- DFT calculations : B3LYP/6-31G* basis set evaluates charge distribution (e.g., bromine’s σ-hole interaction) .
- MD simulations : AMBER force fields assess stability of ligand-receptor complexes over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
